3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a hydroxy group, a thiophene ring, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the thiophene and furan rings: These heterocycles can be synthesized through cyclization reactions involving sulfur and oxygen-containing precursors.
Coupling reactions: The final step involves coupling the various fragments together using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The thiophene and furan rings can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Catalysts: Palladium-based catalysts, EDC, DCC
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while nucleophilic substitution of the fluorophenyl group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-25-16(11-15(24-25)13-4-6-14(22)7-5-13)21(27)23-12-17(26)18-8-9-19(28-18)20-3-2-10-29-20/h2-11,17,26H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHRWCXQLHGJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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